
Ethyl 4-bromo-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-(trifluoromethyl)picolinate typically involves the bromination of 4-trifluoromethylpyridine followed by esterification. One common method includes the following steps:
Bromination: 4-Trifluoromethylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.
Esterification: The resulting 4-bromo-5-(trifluoromethyl)pyridine is then reacted with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 4-amino-5-(trifluoromethyl)picolinate or 4-thio-5-(trifluoromethyl)picolinate.
Oxidation: Formation of 4-bromo-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 4-hydro-5-(trifluoromethyl)picolinate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-5-(trifluoromethyl)picolinate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-5-(trifluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:
- Ethyl 4-chloro-5-(trifluoromethyl)picolinate
- Ethyl 4-fluoro-5-(trifluoromethyl)picolinate
- Ethyl 4-iodo-5-(trifluoromethyl)picolinate
Uniqueness
The presence of the bromine atom at the 4-position and the trifluoromethyl group at the 5-position imparts unique chemical properties to this compound, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C9H7BrF3NO2 |
|---|---|
Molekulargewicht |
298.06 g/mol |
IUPAC-Name |
ethyl 4-bromo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-3-6(10)5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SEYIPYOEXTWZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(C(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
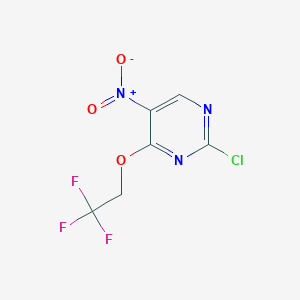
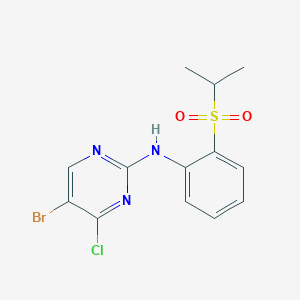
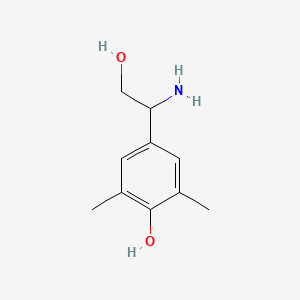
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
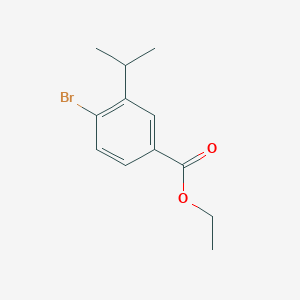
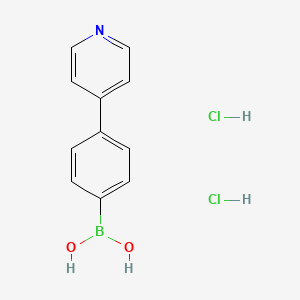
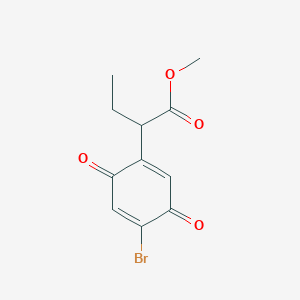


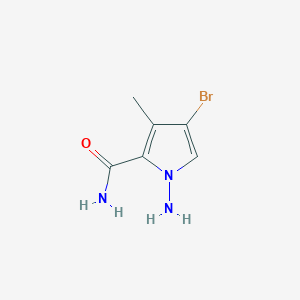
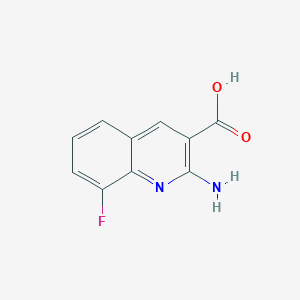
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)

